Stryker's reagent

Catalog No.
S1900891
CAS No.
33636-93-0
M.F
C108H102Cu6P6
M. Wt
1967.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stryker's reagent

CAS Number

33636-93-0

Product Name

Stryker's reagent

IUPAC Name

copper;molecular hydrogen;triphenylphosphane

Molecular Formula

C108H102Cu6P6

Molecular Weight

1967.1 g/mol

InChI

InChI=1S/6C18H15P.6Cu.6H2/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h6*1-15H;;;;;;;6*1H

InChI Key

WQZQHZQBCUTTEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]

Canonical SMILES

[HH].[HH].[HH].[HH].[HH].[HH].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu]

Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds

One of the most prominent applications of Stryker's reagent is the chemoselective reduction of α,β-unsaturated carbonyl compounds (enones and esters) to their corresponding saturated counterparts (ketones and alcohols) [1]. This reaction is particularly attractive because it leaves other functional groups, such as isolated alkenes, carbonyls, halogens, and many oxygenated functionalities, untouched [1]. This chemoselectivity allows for targeted reduction in complex molecules, making it a powerful tool for organic chemists.

Here's a link to a research article that explores the total synthesis of natural products using Stryker's reagent for chemoselective reduction:

Applications Beyond Chemoselective Reduction

Stryker's reagent offers a wider range of functionalities beyond just chemoselective reduction. Here are some additional applications:

  • Reduction of Non-Conjugated Carbonyls: Stryker's reagent, in combination with silanes, can be used for the reduction of non-conjugated aldehydes or ketones to their corresponding silyl ethers or alcohols [3].
  • Tandem Reduction-Aldol Reactions: The reagent can promote tandem reduction and aldol reactions, leading to the formation of β-hydroxy functionalities in molecules [3].
  • Selective Reduction of Alkynes: Stryker's reagent allows for the selective reduction of alkynes to their corresponding alkenes [3]. This reaction can be particularly useful when targeting specific functionalities in a molecule.

These are just a few examples of the diverse applications of Stryker's reagent in organic synthesis. Researchers continue to explore its potential for new and innovative transformations.

For a more in-depth exploration of Stryker's reagent applications and reaction mechanisms, you can refer to the following resources:

  • Synthetic Applications of Stryker's Reagent
  • Copper polyhydrides: A powerful tool in chemical synthesis. Stryker's reagent in perspective

Stryker's reagent, chemically represented as [(Ph3P)CuH]6[(Ph_3P)CuH]_6, is a hexameric complex of copper(I) hydride that serves as a powerful reducing agent in organic synthesis. This compound is particularly noted for its ability to selectively reduce α, β-unsaturated carbonyl compounds and nitriles while leaving unactivated carbon-carbon double bonds untouched. Its air sensitivity necessitates careful handling under inert conditions to maintain its reactivity and stability .

  • Stryker's reagent is air and moisture sensitive [].
  • It is recommended to handle this compound under inert atmosphere conditions (e.g., argon or nitrogen) to avoid decomposition [].
  • Triphenylphosphine, a component of Stryker's reagent, may cause skin and eye irritation.
  • Always consult the Safety Data Sheet (SDS) for Stryker's reagent and triphenylphosphine before handling them in a laboratory.
, primarily focusing on reductions. It facilitates:

  • Conjugate Reductions: The reagent effectively reduces α, β-unsaturated carbonyl compounds to their corresponding alcohols through a conjugate addition mechanism .
  • Intramolecular Aldol Reactions: Following the reduction, Stryker's reagent can catalyze intramolecular aldol reactions, leading to the formation of complex cyclic structures .
  • Radical Reactions: It can also act in radical processes, substituting for more toxic reagents like tri-n-butyltin hydride .

The choice of solvent significantly affects the reaction rates, with tetrahydrofuran (THF) often providing optimal conditions for these transformations .

Stryker's reagent can be synthesized through several methods:

  • Direct Synthesis: It can be prepared by reacting copper(I) chloride with triphenylphosphine in the presence of a hydride source such as silanes under controlled conditions .
  • Homogeneous Conditions: Recent advancements have shown that Stryker's reagent can be synthesized under homogeneous conditions using silanes as reducing agents, enhancing the efficiency and yield of the process .
  • Stabilization Techniques: To improve stability and handling, bidentate ligands or hindered nucleophilic carbene ligands can be employed during synthesis, allowing for the creation of more stable copper(II) precursors that convert into Stryker-like copper(I) hydrides .

Stryker's reagent finds extensive applications in synthetic organic chemistry, including:

  • Selective Reductions: Its primary use is in the selective reduction of unsaturated carbonyl compounds.
  • Synthetic Pathways: It is integral in constructing complex organic molecules through tandem reactions that combine conjugate reductions with subsequent transformations like aldol cyclizations.
  • Hydrogenation Reactions: The reagent is also valuable in hydrogenation processes where precise control over reduction is required.

Studies have demonstrated that the solvent and reaction conditions significantly influence the performance of Stryker's reagent. For instance, variations in solvent polarity and temperature can alter the reaction rates and selectivity. Understanding these interactions helps chemists optimize conditions for specific synthetic goals .

Several compounds exhibit similar reducing properties to Stryker's reagent. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Triethylsilane(C2H5)3SiH(C_2H_5)_3SiHCommonly used in hydride transfer but less selective than Stryker's reagent.
Tri-n-butyltin hydride(C4H9)3SnH(C_4H_9)_3SnHToxic and generates difficult-to-remove byproducts; less preferred due to safety concerns.
PhenylsilaneC6H5SiH3C_6H_5SiH_3Useful for radical reactions but lacks the unique selectivity of Stryker's reagent.
Diphenylsilane(C6H5)2SiH2(C_6H_5)_2SiH_2Similar reducing capabilities but less effective for specific conjugate reductions.
Copper(I) HydrideCuHCuHA simpler form that lacks the stabilizing phosphine ligands found in Stryker's reagent.

Stryker's reagent stands out due to its unique hexameric structure and high selectivity for specific functional groups, making it a valuable tool in synthetic organic chemistry .

Stryker's reagent originated from the work of Dr. Jeffrey M. Stryker at the University of Alberta in the 1980s. Initial studies focused on copper hydride clusters for hydrogenation reactions, culminating in the 1986 publication detailing the synthesis and catalytic properties of [(Ph₃P)CuH]₆ . Key milestones include:

  • 1981: Early characterization of copper hydride clusters by Goeden and Caulton, highlighting their reactivity in CO hydrogenation .
  • 1986: Stryker's seminal report on the hexameric structure and regioselective reduction of α,β-unsaturated carbonyl compounds .
  • 2005: Development of ligand-modified variants (e.g., BDP-CuH) to enhance reactivity toward traditionally unreactive substrates .
  • 2014: Neutron diffraction studies revising the hydride bridging mode from face-capping to edge-bridging .

Nomenclature and Alternative Designations

Stryker's reagent is systematically named hexa-μ-hydrohexakis(triphenylphosphine)hexacopper(I) (IUPAC). Common designations include:

TermOrigin
Osborn ComplexHonors John A. Osborn’s contributions to transition metal hydrides
[HCu(PPh₃)]₆Simplified formula emphasizing hexameric Cu-H core
(Ph₃P)CuH HexamerStructural descriptor highlighting triphenylphosphine ligands

Variations in literature often reflect isotopic substitutions (e.g., [DCu(PPh₃)]₆) or ligand modifications (e.g., P(p-tolyl)₃ derivatives) .

Significance in Organometallic Chemistry and Organic Synthesis

Stryker's reagent bridges fundamental and applied chemistry through:

  • Electronic Structure: The Cu₆H₆ core features delocalized hydrides, enabling reversible H⁻ transfer .
  • Catalytic Versatility: Operates via a Cu(I)/Cu(II) redox cycle, facilitating both stoichiometric and catalytic reductions (TOF up to 10³ h⁻¹) .
  • Functional Group Tolerance: Selectively reduces enones, enoates, and nitroalkenes without affecting isolated alkenes or halogens .

Stryker's reagent, formally designated as hexameric copper hydride ligated with triphenylphosphine, possesses the molecular formula C₁₀₈H₉₆Cu₆P₆ [1] [2] [3]. The compound adopts a linear formula representation of [(C₆H₅)₃PCuH]₆, clearly indicating its hexameric structure comprising six copper hydride units, each coordinated to a triphenylphosphine ligand [3] [4]. With a molecular weight of 1961.04 grams per mole, this substantial organometallic cluster represents one of the most well-characterized copper hydride systems in the literature [2] [3] [4].

The elemental composition of Stryker's reagent reflects its complex multinuclear architecture. Carbon constitutes 66.15% of the molecular weight, predominantly from the eighteen phenyl rings of the six triphenylphosphine ligands [4] [5]. Hydrogen comprises 4.93% of the total mass, including both the phenyl hydrogen atoms and the six hydride ligands crucial for the compound's reactivity [4] [5]. Copper accounts for 19.44% of the molecular weight, distributed among six copper centers that form the central cluster core [4] [5]. Phosphorus represents 9.48% of the composition, originating from the six triphenylphosphine ligands that provide stabilization to the copper hydride framework [4] [5].

The compound is cataloged under CAS Registry Number 33636-93-0 and exhibits characteristic physical properties consistent with its molecular structure [1] [2] [3]. Stryker's reagent manifests as a brick red to orange-red crystalline solid with a melting point ranging from 126-131°C, though decomposition has been reported at 111°C under certain conditions [3] [4]. The compound demonstrates a density of 1.367 grams per cubic centimeter and exhibits selective solubility properties [4]. It is soluble in benzene and slightly soluble in dimethylformamide, while remaining insoluble in acetonitrile and water [4].

Crystal Structure Analysis

Octahedral Copper Cluster Arrangement

The crystal structure of Stryker's reagent reveals a fascinating architectural arrangement centered on a distorted octahedral cluster of six copper atoms [1] [7]. X-ray crystallographic analysis has established that the compound crystallizes in the orthorhombic crystal system within the Pbca space group . The fundamental structural motif consists of discrete molecular units of H₆Cu₆(PPh₃)₆ that are separated by normal van der Waals distances in the crystal lattice .

The copper cluster adopts a slightly distorted octahedral geometry that deviates from perfect symmetry due to specific edge elongations [7]. This distortion creates a distinctive pattern where two mutually trans faces of the octahedron are enlarged, while the remaining structural elements maintain more typical dimensions . Each copper atom within the octahedral framework is apically bonded to a triphenylphosphine ligand, creating a coordination environment that provides both structural stability and steric protection to the metal center .

The octahedral arrangement exhibits remarkable precision in its geometric parameters. Copper-phosphorus distances range from 2.217 to 2.262 Angstroms, with an average value of 2.240 ± 0.017 Angstroms . This narrow distribution indicates consistent coordination geometry across all six copper centers, reflecting the structural regularity imposed by the octahedral framework and the steric requirements of the triphenylphosphine ligands .

Cu-Cu Interactions (Short and Long Edges)

The octahedral copper cluster in Stryker's reagent exhibits a bimodal distribution of copper-copper distances that fundamentally defines its structural characteristics [7]. The distorted octahedral geometry creates two distinct classes of copper-copper interactions: short edges and long edges, which play crucial roles in determining the overall cluster stability and hydride coordination patterns [7].

Short copper-copper distances range from 2.494 to 2.595 Angstroms, with an average value of 2.542 ± 0.044 Angstroms [7]. These shorter interactions correspond to six edges of the octahedron and represent the primary bonding framework that maintains cluster integrity . The relatively small standard deviation indicates consistent bonding character across these shorter interactions, suggesting similar electronic environments and bonding contributions .

Long copper-copper distances span from 2.632 to 2.674 Angstroms, averaging 2.655 ± 0.017 Angstroms [7]. Notably, these longer distances exhibit a smaller standard deviation than the short distances, indicating more uniform elongation across the affected edges . The two mutually trans faces of the octahedron that contain these elongated copper-copper distances create enlarged triangular faces that have significant implications for hydride coordination .

The bimodal distribution of copper-copper distances creates six small faces and two large faces on the octahedral cluster . This geometric arrangement directly influences the distribution and coordination mode of the hydride ligands, as the different face sizes provide distinct binding environments . The pattern of short and long edges reflects the electronic and steric demands of the coordinated triphenylphosphine ligands and the bridging hydride ligands .

Copper-Hydride Bonding

Original Face-Bridging Structural Model

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides crucial insights into the structure and dynamics of Stryker's reagent, particularly regarding the hydride ligands and their coordination environment [10] [9]. Solution-state ¹H NMR spectroscopy in deuterated benzene reveals a characteristic signal at 3.51 parts per million that is unambiguously assigned to the copper-hydride protons [10] [9]. This chemical shift value falls within the typical range for metal hydride complexes and provides a reliable diagnostic tool for confirming the presence of copper-bound hydrogen atoms [10] [9].

The hydride signal at 3.51 parts per million exhibits remarkable diagnostic utility when compared with isotopomeric variants of the compound [9]. In the deuteride isotopomer [DCu{P(C₆H₅)₃}]₆, this characteristic peak is completely absent, confirming its assignment to the copper-hydride protons [9]. Conversely, in the phenyl-deuterated isotopomer [HCu{P(C₆D₅)₃}]₆, the copper-hydride signal remains present at the same chemical shift, demonstrating that the hydride chemical environment is not significantly affected by deuteration of the triphenylphosphine ligands [9].

The integration pattern and chemical shift of the hydride resonance provides information about the electronic environment surrounding the copper-bound hydrogen atoms [10]. The relatively upfield position of the signal compared to typical organic protons reflects the electron-rich environment created by the copper cluster and the bridging coordination mode of the hydrides [10]. The sharp, well-resolved nature of the signal indicates that the hydrides are in a relatively rigid coordination environment with minimal fluxional behavior on the nuclear magnetic resonance timescale [10].

Infrared Spectroscopy of Cu-H Interactions

Infrared spectroscopy reveals characteristic vibrational signatures of the copper-hydride bonding interactions in Stryker's reagent, providing complementary structural information to nuclear magnetic resonance and diffraction techniques [9]. The infrared spectrum exhibits distinct absorption regions associated with copper-hydride stretching and bending vibrations, though these features are often obscured by the intense vibrations of the triphenylphosphine ligands [9].

Copper-hydride stretching vibrations appear in the 1000-1200 wavenumber region, encompassing both symmetric and asymmetric stretching modes [9]. The edge-bridging coordination mode gives rise to twelve distinct stretching modes, reflecting the asymmetric bonding environment of each hydride ligand [9]. These stretching frequencies are characteristic of copper-hydride bonds and provide diagnostic information about the strength and nature of the metal-hydrogen interactions [9].

Copper-hydride bending vibrations are observed in the 400-600 wavenumber region, corresponding to out-of-plane bending motions of the hydride ligands [9]. Six distinct bending modes are identified, consistent with the edge-bridging coordination model where each hydride exhibits asymmetric bonding to two copper centers [9]. The specific frequencies and intensities of these bending modes provide insights into the steric constraints and electronic environment surrounding the hydride ligands [9].

Isotope labeling studies enhance the identification and assignment of copper-hydride vibrational modes [9]. Comparison of the infrared spectra of [HCu{P(C₆H₅)₃}]₆ and [DCu{P(C₆H₅)₃}]₆ reveals specific bands that are present in the hydride spectrum but absent in the deuteride spectrum [9]. A new infrared band appears at 791 wavenumbers in the deuteride spectrum, corresponding to the isotopically shifted copper-deuteride stretching mode [9].

Inelastic Neutron Scattering Studies

Inelastic neutron scattering spectroscopy provides unparalleled sensitivity for detecting and characterizing the vibrational modes of hydrogen-containing species, making it an invaluable technique for studying the hydride ligands in Stryker's reagent [9]. Unlike infrared and Raman spectroscopy, inelastic neutron scattering has no selection rules, allowing observation of all vibrational modes associated with the copper-hydride interactions [9]. The technique is particularly powerful because hydrogen has a large incoherent neutron scattering cross-section, providing enhanced sensitivity to hydrogen motion [9].

The inelastic neutron scattering spectrum of Stryker's reagent is dominated by vibrations of the triphenylphosphine ligands due to the large number of hydrogen atoms in the phenyl rings compared to the six hydride ligands [9]. The intensity ratio between phosphine and hydride contributions is approximately 90:6, reflecting the numerical abundance of different hydrogen environments [9]. To overcome this interference, experiments utilize the phenyl-deuterated isotopomer [HCu{P(C₆D₅)₃}]₆, where the deuteration dramatically reduces the phosphine contribution due to the twenty-fold smaller neutron scattering cross-section of deuterium compared to hydrogen [9].

Copper-hydride stretching modes in the inelastic neutron scattering spectrum span the range from 1032 to 1239 wavenumbers, providing detailed information about both symmetric and asymmetric stretching vibrations [9]. The broad frequency range reflects the asymmetric coordination environment of the edge-bridging hydrides, where different copper-hydride bond lengths give rise to distinct vibrational frequencies [9]. The inelastic neutron scattering data excellently complement infrared spectroscopy results, with the calculated spectrum showing remarkable agreement with experimental observations [9].

Copper-hydride bending modes appear in the 400-760 wavenumber region of the inelastic neutron scattering spectrum, corresponding to out-of-plane bending vibrations of the hydride ligands [9]. The extended frequency range compared to infrared spectroscopy reflects the enhanced sensitivity of inelastic neutron scattering to hydrogen motion and its ability to detect modes that may be infrared inactive [9]. Computational modeling using the ACLIMAX program enables identification of specific modes with significant hydride contributions, facilitating detailed assignment of the observed spectroscopic features [9].

Vibrational Spectroscopy of Hydride Ligands

The comprehensive vibrational characterization of hydride ligands in Stryker's reagent reveals a complex pattern of eighteen distinct vibrational modes associated with the six copper-bound hydrogen atoms [9]. These modes arise from the C₁ symmetry of the copper hydride core in the solid state, which allows for detailed spectroscopic discrimination between different types of vibrational motion [9]. The edge-bridging coordination mode fundamentally determines the vibrational characteristics, as each hydride exhibits asymmetric bonding to two copper centers with distinct bond lengths [9].

The vibrational mode distribution follows well-defined patterns based on symmetry considerations [9]. Under C₁ symmetry, nine modes are infrared active while nine modes are Raman active, with no coincidences between the two spectroscopic techniques [9]. This symmetry-based separation provides complementary information when multiple spectroscopic techniques are employed, allowing for comprehensive characterization of the hydride vibrational landscape [9].

Stretching vibrations dominate the higher frequency region and account for twelve of the eighteen hydride-associated modes [9]. These stretching modes can be categorized as symmetric and asymmetric vibrations, reflecting the different bonding environments experienced by each hydride ligand due to the asymmetric edge-bridging coordination [9]. The frequency distribution of stretching modes provides direct information about copper-hydride bond strengths and the electronic environment surrounding the hydride ligands [9].

Bending vibrations contribute six modes to the overall vibrational spectrum and appear in the lower frequency region [9]. These out-of-plane bending motions are particularly sensitive to the geometric constraints imposed by the copper cluster framework and the steric interactions with neighboring triphenylphosphine ligands [9]. The bending mode frequencies and intensities provide insights into the rigidity of the hydride coordination environment and the degree of coupling between hydride motion and cluster vibrations [9].

Computational Approaches to Structure Elucidation

Advanced computational methods have played a crucial role in elucidating the structure and bonding of Stryker's reagent, providing theoretical validation for experimental observations and enabling detailed analysis of electronic structure and vibrational properties [9]. Periodic density functional theory calculations using the CASTEP program have been particularly valuable for modeling the crystalline environment and predicting spectroscopic properties [11] [12] [9]. These calculations employ plane-wave basis sets and are specifically designed to handle the periodic nature of crystalline systems [9].

Geometry optimization calculations have confirmed the distorted octahedral copper cluster arrangement and validated the experimental crystal structure parameters [9]. The computational model successfully reproduces the bimodal distribution of copper-copper distances and the asymmetric coordination environment of the hydride ligands [9]. Starting from the experimentally determined neutron diffraction structure of the para-tolyl derivative, the calculations accurately predict the structural features of the triphenylphosphine compound [9].

Vibrational frequency calculations provide theoretical prediction of infrared and inelastic neutron scattering spectral features, enabling detailed assignment of experimental observations [9]. The computational approach successfully identifies copper-hydride stretching modes in the 1000-1200 wavenumber region and bending modes in the 400-600 wavenumber region [9]. The excellent agreement between calculated and experimental vibrational frequencies validates both the structural model and the computational methodology [9].

Radial distribution function analysis represents a sophisticated computational approach for analyzing neutron diffraction data and extracting detailed information about interatomic distances [9]. This method enables direct comparison between experimental diffraction data and theoretical models, providing quantitative validation of proposed structures [9]. The radial distribution function analysis conclusively demonstrates the presence of two distinct copper-hydride bond lengths, supporting the edge-bridging coordination model over the originally proposed face-bridging arrangement [9].

The ACLIMAX program provides specialized capabilities for simulating inelastic neutron scattering spectra from calculated vibrational normal modes [13] [9]. This computational tool calculates the amplitude of atomic vibrations and weights them by neutron scattering cross-sections, enabling direct comparison with experimental inelastic neutron scattering data [9]. The program allows for selective analysis of specific atomic contributions, facilitating identification of modes with significant hydride character despite the overwhelming contribution of triphenylphosphine vibrations [9].

Isotopomer Investigations ([DCu{P(C₆H₅)₃}]₆ and [HCu{P(C₆D₅)₃}]₆)

Systematic isotopomer studies have provided crucial insights into the structure and spectroscopic properties of Stryker's reagent, enabling detailed characterization of copper-hydride bonding and facilitating assignment of vibrational modes [9]. Three distinct isotopomeric variants have been synthesized and characterized: the parent compound [HCu{P(C₆H₅)₃}]₆, the deuteride isotopomer [DCu{P(C₆H₅)₃}]₆, and the phenyl-deuterated isotopomer [HCu{P(C₆D₅)₃}]₆ [9]. Each isotopomer provides unique advantages for specific spectroscopic investigations [9].

The deuteride isotopomer [DCu{P(C₆H₅)₃}]₆ is synthesized using diphenylsilane-d₂ as the deuterium source, achieving 97% deuterium incorporation at the copper-bound positions [9]. This compound serves as a crucial control for nuclear magnetic resonance and vibrational spectroscopy studies, as the copper-hydride signal is completely absent in the ¹H nuclear magnetic resonance spectrum [9]. Infrared spectroscopy of the deuteride reveals isotope-shifted vibrational modes, including a new band at 791 wavenumbers that corresponds to copper-deuteride stretching [9].

The phenyl-deuterated isotopomer [HCu{P(C₆D₅)₃}]₆ utilizes triphenylphosphine-d₁₅ with 99% deuterium incorporation in the phenyl rings [9]. This compound represents a particularly valuable tool for inelastic neutron scattering studies because the deuteration of the phosphine ligands dramatically reduces their contribution to the spectrum [9]. The neutron scattering cross-section of deuterium is approximately one-twentieth that of hydrogen, effectively eliminating the overwhelming contribution of phenyl hydrogen atoms and enabling clear observation of hydride vibrational modes [9].

Isotope effect studies reveal important information about the bonding environment and vibrational coupling in Stryker's reagent [9]. The systematic comparison of vibrational frequencies between hydrogen and deuterium isotopomers provides insights into the mass dependence of vibrational modes and the degree of coupling between different atomic motions [9]. The observation of specific isotope shifts validates the assignment of particular vibrational modes to copper-hydride interactions rather than phosphine ligand vibrations [9].

The isotopomer investigations demonstrate remarkable consistency in structural parameters across different isotopic variants [9]. Radial distribution function analysis of both [DCu{P(C₆H₅)₃}]₆ and [HCu{P(C₆D₅)₃}]₆ confirms the presence of two distinct copper-hydrogen distances, validating the edge-bridging coordination model [9]. The average copper-hydrogen distance remains consistent at 1.75 Angstroms, while the corresponding copper-deuterium distance is 1.80 Angstroms, reflecting the slightly longer bond length expected for the heavier isotope [9].

Exact Mass

1967.21805 g/mol

Monoisotopic Mass

1962.21831 g/mol

Heavy Atom Count

120

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33636-93-0

Wikipedia

Stryker's reagent

Dates

Modify: 2023-08-16

Explore Compound Types